

Application Note: Mass Spectrometry Fragmentation Analysis of Pseudopelletierine

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Compound of Interest		
Compound Name:	Pseudopelletierine	
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This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **Pseudopelletierine**, a prominent alkaloid found in the root-bark of the pomegranate tree (Punica granatum). Understanding the fragmentation behavior of this bicyclic alkaloid is crucial for its identification, characterization, and quantification in complex mixtures, which is essential in natural product research, drug discovery, and quality control processes.

Chemical Information

Property	Value
Compound Name	Pseudopelletierine
Synonyms	9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, Granatonine
Chemical Formula	C ₉ H ₁₅ NO
Exact Mass	153.1154 u
Molecular Weight	153.23 g/mol

Mass Spectrometry Fragmentation Pattern

Electron ionization mass spectrometry of **Pseudopelletierine** yields a characteristic fragmentation pattern. The molecular ion peak [M]+• is observed at a mass-to-charge ratio



(m/z) of 153.[1] The fragmentation is primarily initiated by two possible α -cleavages adjacent to the nitrogen atom, leading to the opening of the bicyclic ring system.[1] Subsequent rearrangements and further fragmentation events produce a series of diagnostic ions.

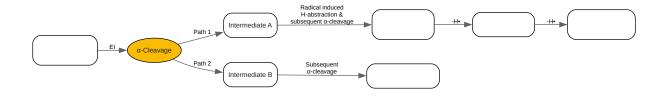
Table 1: Key Fragment lons of Pseudopelletierine in EI-MS

m/z	Proposed Fragment Structure/Formula	Relative Abundance
153	[C ₉ H ₁₅ NO] ⁺ • (Molecular Ion)	Moderate
110	[C7H12N] ⁺	Significant
96	[C ₆ H ₈ N] ⁺	Base Peak
95	[C ₆ H ₇ N] ⁺	Significant
94	[C ₆ H ₆ N] ⁺ (N-methylpyridinium ion)	Significant

Relative abundance is described qualitatively as data from a single spectrum image was interpreted. For precise quantitative analysis, analysis of the raw data would be required.

Fragmentation Pathway

The proposed fragmentation pathway of **Pseudopelletierine** under electron ionization is depicted below. The initial α -cleavage can occur at two distinct bonds, leading to different fragmentation cascades that ultimately produce the observed major fragment ions.



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Caption: Proposed EI fragmentation pathway of **Pseudopelletierine**.

Experimental Protocol: GC-MS Analysis of Pseudopelletierine

This protocol outlines a general procedure for the analysis of **Pseudopelletierine** in a plant matrix, such as Punica granatum root extract, using Gas Chromatography-Mass Spectrometry (GC-MS).

- 1. Sample Preparation: Extraction of Alkaloids
- 1.1. Weigh 100 g of dried and powdered Punica granatum root material.
- 1.2. Macerate the powder with 500 mL of methanol in an orbital shaker for 72 hours at room temperature.
- 1.3. Filter the extract and repeat the extraction process with fresh methanol until the solvent remains colorless.
- 1.4. Combine the methanolic extracts and evaporate to dryness under reduced pressure.
- 1.5. Store the dried extract in an airtight container at 4°C.
- 1.6. For GC-MS analysis, dissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL.
- 2. GC-MS Instrumentation and Parameters

The following parameters are based on a typical GC-MS system and may require optimization for different instruments.



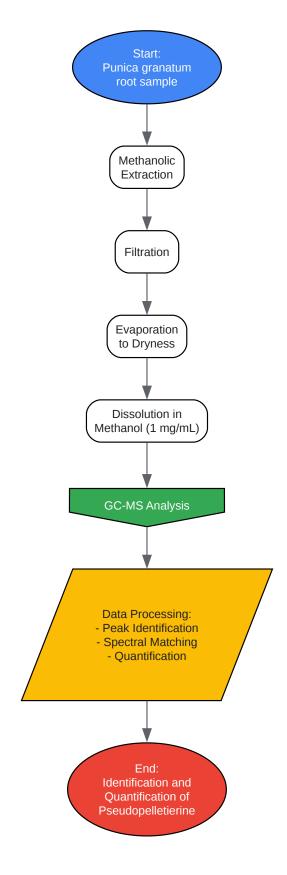
Parameter	Setting
Gas Chromatograph	Perkin-Elmer Clarus 680 system or equivalent
Column	Elite-5MS (30m x 0.25mm ID x 0.25μm film thickness) or similar
Carrier Gas	Helium at a constant flow rate of 1 mL/min
Injector Temperature	250°C
Injection Volume	1 μL
Injection Mode	Splitless
Oven Temperature Program	Initial temperature of 60°C for 2 min, then ramp at 10°C/min to 300°C and hold for 6 min
Mass Spectrometer	Perkin-Elmer Clarus 680 MS or equivalent
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230°C
Scan Range	40-600 amu

3. Data Analysis

- Identify the peak corresponding to Pseudopelletierine based on its retention time and the characteristic mass spectrum.
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or the fragmentation data provided in this note.
- Quantification can be performed by integrating the peak area of the total ion chromatogram
 or a specific diagnostic ion and comparing it to a calibration curve prepared with a
 Pseudopelletierine standard.

Workflow Diagram





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References

- 1. application.wiley-vch.de [application.wiley-vch.de]
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